(R)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-4,4-dimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(9-13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAENHBDXAWYRRZ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The synthetic route often starts with the corresponding amino acid, which undergoes protection and subsequent reactions to introduce the desired functional groups. Common reagents used in these reactions include benzyl chloroformate for the protection step and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of solid-phase catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(R)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid, also known as Cbz-(R)-3-t-Butyl-beta-alanine, is a specialty chemical with the molecular formula C15H21NO4 and a molar mass of 279.33 . While specific applications and case studies for this particular compound are not detailed in the provided search results, related information can be extracted regarding its properties, availability, and potential uses in scientific research.
Chemical Properties
- Molecular Formula: C15H21NO4
- Molar Mass: 279.33 g/mol
- Density: 1.139±0.06 g/cm3 (Predicted)
- Boiling Point: 451.6±38.0 °C (Predicted)
- pKa: 4.45±0.10 (Predicted)
- CAS Number: 872423-95-5
Synonyms
- Cbz-(R)-3-t-Butyl-beta-alanine
- CBZ-(R)-3-T-BUTYL-BETA-ALANINE
- (3R)-4,4-dimethyl-3-(phenylmethoxycarbonylamino)pentanoic acid
- Pentanoic acid, 4,4-diMethyl-3-[[(phenylMethoxy)carbonyl]aMino]-, (3R)-
Potential Applications
Although the search results do not specify the exact applications of this compound, the presence of a benzyloxycarbonyl (Cbz) group is noteworthy. The Cbz group is commonly used as a protecting group for amines in peptide synthesis and organic chemistry . Therefore, this compound is likely valuable in:
- Peptide Synthesis: As a building block or intermediate in the synthesis of peptides and peptidomimetics .
- Pharmaceutical Research: In the development of novel pharmaceutical compounds .
- Chemical Research: As a reagent in organic synthesis .
Solubility and Storage
- It is recommended to store the compound at 2-8°C, away from moisture, in sealed storage .
- For preparing stock solutions, refer to the solubility guidelines and consider using appropriate solvents .
- Storage method and period of the stock solution: When stored at -80°C, please use it within 6 months; when stored at -20°C, please use it within 1 month .
** vendors**
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during reactions, allowing for selective modifications. The compound’s effects are mediated through its ability to bind to active sites or alter the conformation of target molecules, thereby influencing their activity and function .
Comparison with Similar Compounds
Key Observations:
Stereochemistry : The (R)-configuration of the target compound distinguishes it from MPI11c (S-configuration), which may lead to divergent biological interactions .
MPI20c’s cyclopropyl group adds ring strain and conformational rigidity, which could improve metabolic stability . The methylated acetamido group in compound 3.14 modifies electronic properties, influencing its role as a ghrelin inhibitor .
Positional Isomerism: The (R)-2-...pentanoic acid isomer (CAS: 201677-20-5) shares the same molecular formula but differs in the Cbz group’s position, altering physicochemical properties like pKa and solubility .
NMR and Spectroscopic Analysis
¹³C NMR data highlight electronic environments influenced by substituents:
- MPI16c: Peaks at δ 173.2 and 169.2 correspond to carbonyl groups in the Cbz and pentanoic acid moieties, respectively .
- MPI20c : Slightly upfield shifts (δ 173.59 and 170.61) reflect the electron-withdrawing cyclopropyl group .
- The target compound’s NMR data are unavailable, but its tert-butyl and Cbz groups would likely produce distinct shifts compared to MPI11c or MPI21c .
Biological Activity
(R)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid (often referred to as CBZ-DMPA) is a chiral amino acid derivative with significant implications in medicinal chemistry and peptide synthesis. Its unique structure, which includes a benzyloxycarbonyl group, contributes to its biological activity and potential therapeutic applications. This article reviews the biological activity of CBZ-DMPA, including its pharmacological properties, synthesis methods, and potential applications in drug development.
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- CAS Number : 1006592-57-9
Pharmacological Properties
- Anticonvulsant Activity :
-
Binding Affinity :
- Interaction studies suggest that CBZ-DMPA may bind to specific enzymes or receptors involved in metabolic pathways. This binding affinity is crucial for understanding its role in biological systems and its potential as a drug candidate .
- Cytotoxic Activity :
The mechanism through which CBZ-DMPA exerts its biological effects may involve modulation of neurotransmitter systems or interference with metabolic pathways relevant to disease states. The benzyloxycarbonyl group is known to enhance the stability and bioavailability of amino acids in pharmacological contexts.
Synthesis and Derivatives
CBZ-DMPA can be synthesized through several methodologies that typically involve the coupling of protected amino acids followed by deprotection steps. The following table summarizes some synthetic routes and their respective yields:
| Synthesis Method | Yield (%) | Key Steps |
|---|---|---|
| Coupling with protected amino acid | 85% | Use of DCC (dicyclohexylcarbodiimide) for activation |
| Deprotection of benzyloxy group | 90% | Acidic conditions to remove protecting groups |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anticonvulsant Studies :
- Enantiomeric Resolution :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or enantioselective strategies. For example, using a chiral auxiliary or asymmetric catalysis to ensure the (R)-configuration. Key steps include:
- Protection of the amino group via benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃) .
- Optimization of reaction temperature and solvent polarity to minimize racemization. Polar aprotic solvents like DMF or THF are often preferred.
- Final purification via recrystallization or preparative HPLC with chiral columns to confirm enantiopurity (>98% ee) .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks for the Cbz-protected amine (δ ~7.3 ppm for aromatic protons) and dimethylpentanoic acid backbone (δ ~1.2 ppm for methyl groups) .
- X-ray Crystallography : To unambiguously determine the (R)-configuration and spatial arrangement .
- Chiral HPLC : Compare retention times with racemic standards to validate enantiomeric excess .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Stability is influenced by moisture and temperature:
- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the Cbz group .
- Monitor degradation via periodic TLC or LC-MS, especially for carboxylic acid dimerization or deprotection side reactions .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the coupling of the Cbz group to the amino acid backbone?
- Methodological Answer : Low yields often stem from competing side reactions:
- Base Selection : Replace traditional bases (e.g., NaOH) with milder alternatives like DIEA to reduce ester hydrolysis .
- Stoichiometry : Use a 1.2:1 molar ratio of Cbz chloride to the amino acid to ensure complete protection .
- Reaction Monitoring : Employ in-situ FTIR to track carbonyl stretching (~1700 cm⁻¹) and adjust reaction time dynamically .
Q. What strategies resolve contradictions in reported enantiopurity values across different studies?
- Methodological Answer : Discrepancies may arise from analytical method variability:
- Cross-Validation : Compare results using orthogonal methods (e.g., chiral HPLC, optical rotation, and NMR with chiral shift reagents) .
- Standardization : Use certified reference materials (CRMs) with documented enantiopurity, as seen in catalogs like Kanto Reagents .
Q. How can computational modeling aid in predicting the reactivity of this compound in peptide synthesis?
- Methodological Answer : Molecular dynamics (MD) and DFT calculations can:
- Simulate steric effects of the 4,4-dimethyl group on coupling efficiency with amino acid residues .
- Predict pKa shifts of the carboxylic acid group in different solvents, informing activation strategies (e.g., HOBt/DCC coupling) .
Q. What experimental designs mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer : Key design considerations include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
